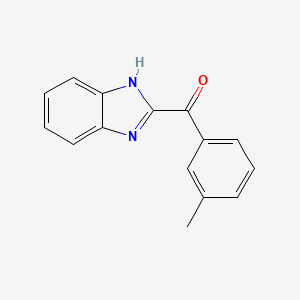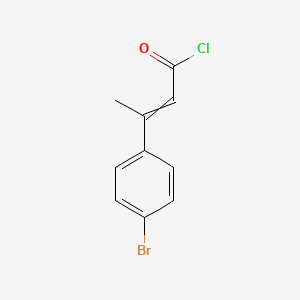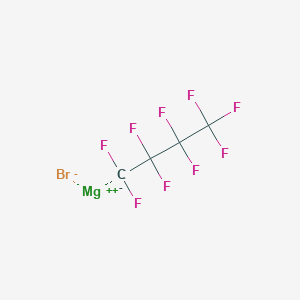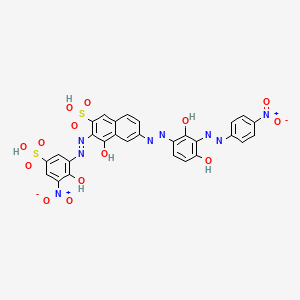
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is a complex organic compound with the molecular formula C21H23F2NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with tert-butyl, ethoxyphenyl, and methyl groups. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-methoxyphenyl)-N-methyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-ethyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-propyl-
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Properties
CAS No. |
76277-13-9 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-ethoxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C20H25NO2/c1-6-23-18-10-8-7-9-17(18)21(5)19(22)15-11-13-16(14-12-15)20(2,3)4/h7-14H,6H2,1-5H3 |
InChI Key |
FTLMFLGVWBXJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)



![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)







